Einecs 306-853-8 Einecs 306-853-8
Brand Name: Vulcanchem
CAS No.: 97434-76-9
VCID: VC17069115
InChI: InChI=1S/C18H24O3S.C16H16N2OS/c1-17(2,3)13-7-8-15-12(9-13)10-14(18(4,5)6)11-16(15)22(19,20)21;1-17(2)11-16(19)18-12-7-3-5-9-14(12)20-15-10-6-4-8-13(15)18/h7-11H,1-6H3,(H,19,20,21);3-10H,11H2,1-2H3
SMILES:
Molecular Formula: C34H40N2O4S2
Molecular Weight: 604.8 g/mol

Einecs 306-853-8

CAS No.: 97434-76-9

Cat. No.: VC17069115

Molecular Formula: C34H40N2O4S2

Molecular Weight: 604.8 g/mol

* For research use only. Not for human or veterinary use.

Einecs 306-853-8 - 97434-76-9

Specification

CAS No. 97434-76-9
Molecular Formula C34H40N2O4S2
Molecular Weight 604.8 g/mol
IUPAC Name 3,6-ditert-butylnaphthalene-1-sulfonic acid;2-(dimethylamino)-1-phenothiazin-10-ylethanone
Standard InChI InChI=1S/C18H24O3S.C16H16N2OS/c1-17(2,3)13-7-8-15-12(9-13)10-14(18(4,5)6)11-16(15)22(19,20)21;1-17(2)11-16(19)18-12-7-3-5-9-14(12)20-15-10-6-4-8-13(15)18/h7-11H,1-6H3,(H,19,20,21);3-10H,11H2,1-2H3
Standard InChI Key JXZQPAURAZMEDH-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC2=CC(=CC(=C2C=C1)S(=O)(=O)O)C(C)(C)C.CN(C)CC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31

Introduction

Chemical Identity and Structural Characteristics

Core Chemical Properties

EINECS 306-853-8 is a 1:1 adduct formed between 3,6-di(tert-butyl)naphthalene-1-sulphonic acid and 10-[(dimethylamino)acetyl]-10H-phenothiazine. The tert-butyl groups impart steric bulk, influencing solubility and reactivity, while the phenothiazine component introduces redox-active and electron-donating properties. Key identifiers include:

PropertyValue
CAS Number97434-76-9
EINECS Number306-853-8
Molecular FormulaC34H40N2O4S2\text{C}_{34}\text{H}_{40}\text{N}_{2}\text{O}_{4}\text{S}_{2}
Molecular Weight604.82 g/mol
IUPAC Name3,6-ditert-butylnaphthalene-1-sulfonic acid; 2-(dimethylamino)-1-phenothiazin-10-ylethanone

The structural complexity arises from the combination of a sulfonic acid (strongly acidic) and a phenothiazine derivative (basic due to the dimethylamino group), suggesting potential zwitterionic behavior in solution .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of EINECS 306-853-8 involves two primary components:

  • 3,6-Di(tert-butyl)naphthalene-1-sulphonic Acid:

    • Synthesized via sulfonation of 1,3-di(tert-butyl)naphthalene using fuming sulfuric acid. The tert-butyl groups direct sulfonation to the 1-position due to steric and electronic effects.

    • Purification typically involves recrystallization from polar aprotic solvents .

  • 10-[(Dimethylamino)acetyl]-10H-phenothiazine:

    • Prepared by alkylation of phenothiazine with chloroacetyl chloride, followed by reaction with dimethylamine.

    • The acetyl spacer enhances solubility and modulates electronic interactions .

Adduct Formation:
The 1:1 complex forms through acid-base interactions between the sulfonic acid proton and the dimethylamino group. Crystallization from a mixed solvent system (e.g., ethanol-water) yields the final product .

Reactivity Profile

  • Acid-Base Behavior: The sulfonic acid (pKa6\text{pKa} \approx -6) readily donates protons, while the dimethylamino group (pKa10\text{pKa} \approx 10) accepts protons, enabling pH-dependent dissociation.

  • Oxidation: The phenothiazine moiety undergoes reversible oxidation to form a radical cation, a property leveraged in redox catalysis.

  • Thermal Stability: Decomposition above 250°C is anticipated due to the tert-butyl groups’ propensity for elimination reactions .

Applications in Scientific and Industrial Contexts

Catalysis and Organic Synthesis

The compound’s dual functionality makes it a candidate for:

  • Phase-Transfer Catalysis: The lipophilic tert-butyl groups facilitate solubility in nonpolar media, while the sulfonic acid acts as a proton source.

  • Redox-Active Ligands: Coordination to transition metals could enable catalytic cycles in oxidation-reduction reactions, such as alkene epoxidation .

Materials Science

  • Polymer Modification: Incorporation into ion-exchange membranes or proton-conducting materials for fuel cells.

  • Supramolecular Chemistry: Self-assembly driven by π\pi-π\pi stacking of naphthalene and phenothiazine units .

Future Directions and Research Gaps

Unexplored Properties

  • Photophysical Studies: Characterization of fluorescence or phosphorescence could unlock applications in organic electronics.

  • Biological Activity Screening: Antimicrobial or anticancer potential remains untested.

Regulatory Evolution

Ongoing updates to REACH may impose restrictions if environmental persistence or bioaccumulation is demonstrated. Proactive ecotoxicity studies are warranted .

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